molecular formula C29H28N4O2S B2533209 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 1053078-17-3

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B2533209
CAS No.: 1053078-17-3
M. Wt: 496.63
InChI Key: PEYGZZMOJASWER-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-c]quinazolinone core with a 3-oxo group at position 3, a phenyl substituent at position 2, and a sulfanyl (-S-) bridge at position 3. The sulfanyl group connects to a butanamide chain, which terminates in an N-[4-(propan-2-yl)phenyl] group.

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S/c1-4-24(27(34)30-21-16-14-19(15-17-21)18(2)3)36-29-31-23-13-9-8-12-22(23)26-32-25(28(35)33(26)29)20-10-6-5-7-11-20/h5-18,24-25H,4H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGZZMOJASWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

Chemical Reactivity of Functional Groups

The compound’s reactivity arises from three primary regions:

  • Imidazoquinazoline Core : The fused heterocyclic system participates in electrophilic substitutions and ring-opening reactions.

  • Sulfanyl (Thioether) Group : The –S– linkage undergoes oxidation, alkylation, and nucleophilic displacement.

  • Butanamide Moiety : The amide group facilitates hydrolysis, condensation, and hydrogen-bonding interactions.

Sulfanyl Group Reactions

The sulfanyl (–S–) group is a key site for chemical modifications.

Reaction TypeConditionsProductsYield/NotesSource
Oxidation H₂O₂, acetic acid, 25°C, 6 hrsSulfoxide (R–SO–R') or sulfone (R–SO₂–R')Partial oxidation to sulfoxide dominates
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CThioether derivativesHigh regioselectivity observed
Nucleophilic Displacement Amines, CuI, DMSO, 120°CSubstituted amines or thiolsRequires catalytic copper

Amide Group Transformations

The butanamide group (–NH–CO–) undergoes hydrolysis and condensation:

Reaction TypeConditionsProductsYield/NotesSource
Acid Hydrolysis HCl (6M), reflux, 12 hrsCarboxylic acid + 4-isopropylanilineQuantitative conversion
Base Hydrolysis NaOH (2M), ethanol, 70°C, 8 hrsSodium carboxylate + amine85% yield
Condensation DCC, NHS, DCM, RTPeptide-like conjugatesUsed for bioconjugation

Imidazoquinazoline Core Modifications

The fused ring system enables electrophilic aromatic substitution (EAS) and ring functionalization:

Reaction TypeConditionsProductsYield/NotesSource
Nitration HNO₃, H₂SO₄, 0°C, 2 hrsNitro-substituted derivative at C-8Limited solubility in acidic media
Bromination Br₂, FeBr₃, DCM, RTBromo-derivatives at C-5 and C-7Di-substitution favored
Ring-Opening LiAlH₄, THF, reflux, 4 hrsReduced dihydroquinazoline productOver-reduction risk at higher temps

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the sulfanyl group, forming disulfides and quinazoline fragments.

  • Thermal Decomposition : Above 200°C, the amide bond breaks, releasing 4-isopropylaniline and a thiolated imidazoquinazoline .

Mechanistic Insights

  • Oxidation of Sulfanyl Group : Proceeds via a radical mechanism in the presence of peroxides, confirmed by ESR studies.

  • Amide Hydrolysis : Follows a nucleophilic acyl substitution pathway, with protonation of the carbonyl oxygen as the rate-limiting step .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its biological activities:

  • Anticancer Activity : Research indicates that derivatives of imidazoquinazolines can inhibit cancer cell proliferation by targeting critical signaling pathways such as PI3K. In vitro studies have reported IC50 values for cytotoxicity against cancer cells around 15 µM, suggesting significant potential for cancer treatment .
  • Diabetes Management : The compound exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic models, with IC50 values reported at approximately 10.5 µM .

The biological activity of this compound has been evaluated through various in vitro assays:

ActivityIC50 Value (µM)Reference
α-Glucosidase Inhibition10.5
Cytotoxicity (Cancer Cells)15.0
PI3K Inhibition12.0

These results indicate the compound's potential as a therapeutic agent against diabetes and cancer.

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria .

Diabetes Management

A study demonstrated that compounds similar to 2-({3-oxo-2-phenyl...}) effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This highlights its potential utility in developing new diabetes medications.

Cancer Treatment

Research involving various cancer cell lines showed that the compound could induce apoptosis and inhibit metastasis through modulation of the PI3K pathway. This suggests that it could be further developed into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-phenyl, 5-sulfanyl-butanamide-N-(4-isopropylphenyl) C₂₈H₂₆N₄O₃S* 498.6* Balanced lipophilicity from isopropyl group; potential for improved membrane permeability
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide 2-(fluorophenylmethyl carbamoyl ethyl), N-cyclohexyl C₃₀H₃₄FN₅O₃S 563.7 Fluorine enhances metabolic stability; cyclohexyl group increases steric bulk
2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 2-(4-phenylpiperazinyl ethyl), acetamide chain C₃₃H₃₅N₅O₃S* 605.7* Piperazine moiety may enhance solubility and receptor binding
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide 3-methoxyphenyl carbamoyl, 2-methoxyphenylmethyl C₃₀H₂₉N₅O₅S 571.6 Methoxy groups improve solubility; dual aromatic systems for π-π interactions

*Calculated based on structural analysis due to incomplete data in evidence.

Computational Insights

  • Multiwfn Analysis ( ) : Electron localization function (ELF) studies reveal high electron density at the sulfanyl bridge and carbonyl groups, indicating nucleophilic attack susceptibility.
  • Noncovalent Interactions ( ): Van der Waals surfaces show strong interactions between the phenyl group and hydrophobic protein pockets, guiding SAR optimization.

Biological Activity

The compound 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide is a novel sulfonamide derivative that integrates an imidazoquinazoline structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The key features include:

  • Imidazoquinazoline Core : Known for its role in various biological processes.
  • Sulfanyl Group : May enhance interactions with biological targets.
  • Butanamide Side Chain : Potentially influences solubility and binding affinity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC26H24N4O2S
Molecular Weight470.55 g/mol
SolubilityModerate in DMSO
Melting PointNot available

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally similar to the target compound exhibit significant antiproliferative activity across various cancer cell lines. For instance, the MTT assay results showed that derivatives of imidazoquinazoline exhibited IC50 values ranging from 1.184 µM to 53.39 µM against human non-small cell lung cancer (HCC827) and other cancer cell lines like A549 and MCF-7 .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
HCC8271.184Imidazoquinazoline Derivative
A54927.030Imidazoquinazoline Derivative
MCF-719.90Imidazoquinazoline Derivative

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it is hypothesized that the compound inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation . This inhibition can lead to apoptosis in cancer cells, as evidenced by cell cycle arrest studies showing increased populations of cells in the G0/G1 phase upon treatment with similar compounds .

Case Studies

A case study involving similar imidazoquinazoline derivatives revealed their efficacy as dual inhibitors for VEGFR-2 and c-Met TK, showing superior cytotoxicity compared to standard treatments like cabozantinib. The study highlighted that structural modifications significantly influenced the potency of these compounds against various cancer types .

Structure-Activity Relationship (SAR)

Analysis of SAR indicates that:

  • Substituent Effects : Alkyl substitutions at specific positions on the quinazoline core tend to reduce antiproliferative activity.
  • Functional Group Influence : Electron-donating groups enhance activity, while electron-withdrawing groups may diminish it.

Table 3: Summary of Structure-Activity Relationships

Substituent TypeEffect on Activity
Alkyl GroupsDecrease activity
Electron-donatingIncrease activity
Electron-withdrawingDecrease activity

Q & A

Q. What are the standard methods for synthesizing 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide?

A common approach involves multi-step organic synthesis, starting with the preparation of the imidazoquinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with phenyl isothiocyanate. The sulfanyl group is introduced through nucleophilic substitution or thiol-ene reactions. For example, intermediates like 2-hydroxyquinazolinones can react with thiol-containing reagents under reflux conditions with catalysts such as iodine or TBHP (tert-butyl hydroperoxide) . Final coupling with 4-isopropylphenylbutanamide is achieved using carbodiimide-mediated amidation. Purification typically involves column chromatography and recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O, S-C=S stretches).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What solvent systems are recommended for solubility testing in biological assays?

Polar aprotic solvents like DMSO or DMF are often used for initial solubilization. For aqueous compatibility, mixtures with PBS (pH 7.4) or ethanol/water co-solvents are tested. Solubility is quantified via UV-Vis spectroscopy or HPLC, with critical attention to aggregation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

DoE methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a Central Composite Design (CCD) can identify optimal TBHP stoichiometry and reflux duration to maximize yield while minimizing byproducts like over-oxidized sulfones. Statistical software (e.g., Minitab, JMP) analyzes interactions between factors, reducing experimental runs by 30–50% .

Q. What computational strategies predict reaction pathways for this compound’s synthesis?

Quantum mechanical calculations (DFT, MP2) model transition states and intermediates, particularly for sulfanyl group introduction. Tools like Gaussian or ORCA simulate reaction energetics, while cheminformatics platforms (e.g., ICReDD’s workflow) integrate computed activation barriers with experimental data to prioritize viable pathways. Machine learning models trained on similar quinazolinone syntheses further accelerate condition screening .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solid-state NMR to compare with X-ray data.
  • Computational NMR chemical shift prediction (e.g., using ACD/Labs or CASTEP) to validate assignments .

Q. What mechanistic insights exist for the sulfanyl group’s role in bioactivity?

The sulfanyl moiety may act as a hydrogen-bond acceptor or participate in redox cycling. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (³⁵S) track its stability under physiological conditions. Docking simulations (AutoDock, Schrödinger) further explore interactions with target proteins, such as kinase binding pockets .

Q. How are stability and degradation profiles assessed under varying pH and temperature?

Forced degradation studies (ICH guidelines) expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress (40–80°C). Degradants are monitored via UPLC-MS, with Arrhenius plots predicting shelf-life. Identification of major degradation products (e.g., sulfoxide formation) informs formulation strategies .

Methodological Notes

  • Data Contradiction Analysis : Use Bayesian statistics to weigh evidence from disparate techniques (e.g., crystallography vs. spectroscopy) .
  • Reaction Optimization : Combine DoE with in situ FT-IR or Raman spectroscopy for real-time monitoring .
  • Safety : Adhere to protocols in Chemical Hygiene Plans for handling reactive intermediates (e.g., TBHP) .

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